tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate
Description
tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate is a fluorinated carbamate derivative widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amine moiety during multi-step syntheses. Its 1,1-difluoropropan-2-yl backbone enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it valuable in drug discovery .
Properties
Molecular Formula |
C8H16F2N2O2 |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-1,1-difluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C8H16F2N2O2/c1-8(2,3)14-7(13)12-5(4-11)6(9)10/h5-6H,4,11H2,1-3H3,(H,12,13) |
InChI Key |
AQKPVSIGYILOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate has the molecular formula and a molecular weight of approximately 206.23 g/mol. The structure features a tert-butyl group attached to a carbamate functional group and a difluoropropane moiety, which contributes to its unique reactivity and potential applications in various chemical reactions .
Medicinal Chemistry Applications
1.1 Drug Development
This compound serves as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to interact with specific enzymes or receptors, making it valuable in the development of targeted therapies. For instance, studies have suggested that derivatives of this compound may exhibit properties beneficial for treating conditions such as cancer and autoimmune diseases .
1.2 Biological Activity
Preliminary research indicates that this compound may possess notable biological activities. Interaction studies have focused on its mechanism of action, particularly regarding its effects on signaling pathways relevant to inflammation and cell proliferation .
3.1 Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes involved in disease pathways. For example, studies on phosphoinositide 3-kinase (PI3K) inhibitors have shown that modifications to this compound can enhance selectivity and potency against cancer cells .
3.2 Photocatalysis
Recent advancements have highlighted the role of this compound in photocatalytic reactions aimed at synthesizing biologically important compounds under mild conditions. The ability to form C–N bonds via photocatalysis showcases its versatility in synthetic chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate with key analogs, emphasizing differences in substituents, molecular properties, and applications:
Key Observations:
Fluorination Effects :
- The difluoro substituent in the target compound balances metabolic stability and polarity, whereas the trifluoro analog (EN300-116684) exhibits greater lipophilicity, favoring blood-brain barrier penetration .
- The hydroxyl -containing derivative (CAS 1393524-00-9) introduces hydrogen-bonding capacity, enhancing solubility for aqueous-phase reactions .
Functional Group Diversity :
- The alkyne -modified analog () enables modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation .
- The boronate ester variant () is critical for carbon-carbon bond formation in medicinal chemistry pipelines .
Synthetic Utility :
- All compounds employ the Boc group for amine protection, but fluorinated derivatives require specialized handling (e.g., anhydrous conditions) due to heightened reactivity .
- The trifluoro-hydroxy analog (CAS 1393524-00-9) is synthesized via enantioselective routes, underscoring its role in chiral drug development .
Biological Activity
tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22F2N2O3
- Molecular Weight : 280.31 g/mol
- IUPAC Name : tert-butyl N-[3-(3-amino-1,1-difluoropropan-2-yl)oxolan-3-yl]carbamate
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation.
The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the difluoropropane moiety enhances its binding affinity, which can lead to either inhibition or activation of these targets depending on the context.
Enzyme Inhibition Studies
A study focusing on the inhibition of specific enzymes demonstrated that this compound effectively inhibits certain proteases involved in cancer progression. The IC50 values for these interactions were determined through various assays:
Neurotransmitter Interaction
Preliminary data suggest that this compound may influence neurotransmitter systems related to pain perception and inflammation. Interaction studies indicated a significant modulation of neurotransmitter release in neuronal cultures treated with the compound.
Anticancer Activity
In a recent study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines:
| Cell Line | GI50 (µM) | Effect |
|---|---|---|
| HeLa | 10.5 | Significant reduction |
| MCF7 | 12.0 | Moderate reduction |
| A549 | 8.5 | High reduction |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies underscore the importance of the difluoropropane moiety in enhancing biological activity. Variants of the compound with different substituents were synthesized and tested, revealing that modifications significantly affect binding affinity and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
